molecular formula C23H18N2O3 B14993024 N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B14993024
M. Wt: 370.4 g/mol
InChI Key: YXUCULLHQOSJIN-UHFFFAOYSA-N
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Description

“N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives Chromene derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step may involve nucleophilic substitution or coupling reactions.

    Benzylation and carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-benzyl-4-oxo-4H-chromene-2-carboxamide
  • N-(pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

“N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the benzyl, methyl, and pyridin-2-yl groups can influence its interaction with biological targets and its overall stability and solubility.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-benzyl-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

YXUCULLHQOSJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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